2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
Description
2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with three methyl groups (at positions 2, 4, and 5), a pyridin-3-yl moiety at position 1, and a carbaldehyde functional group at position 3. The carbaldehyde group provides a reactive site for further chemical modifications.
Crystallographic studies of this compound and its analogs often employ the SHELX suite of programs (e.g., SHELXL for refinement), which are widely recognized for their robustness in small-molecule structural determination . These tools enable precise analysis of bond lengths, angles, and intermolecular interactions, critical for comparing structural and electronic properties with related compounds.
Properties
IUPAC Name |
2,4,5-trimethyl-1-pyridin-3-ylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)13(9)8-16)12-5-4-6-14-7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNPUCOFSJZMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a pyrrole derivative with a pyridine aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (−CHO) undergoes oxidation to form carboxylic acids under controlled conditions. Manganese-based catalysts are effective for selective oxidation:
Mechanistic Insight :
Oxidation proceeds via radical intermediates in the presence of Mn catalysts, with the aldehyde converted to a carboxylate through successive electron transfers .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using borohydrides or catalytic hydrogenation:
| Reagent/Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ (methanol) | 0°C, 2 hours | 2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-methanol | 92% | |
| H₂/Pd-C (1,4-dioxane) | 60°C, 15 hours | Same as above | 88% |
Key Observation :
Pd-C catalysts enable milder conditions compared to stoichiometric reductants, minimizing side reactions .
Electrophilic Substitution on the Pyrrole Ring
The methyl groups at positions 2, 4, and 5 participate in halogenation and nitration:
Regioselectivity :
Electrophiles preferentially attack the C-3 position due to steric hindrance from adjacent methyl groups .
Condensation Reactions
The aldehyde group participates in Knoevenagel and Paal-Knorr condensations:
Application :
These reactions are pivotal for synthesizing bioactive hybrids with antimicrobial or anticancer properties .
Cross-Coupling Reactions
The pyridine and pyrrole rings enable Suzuki-Miyaura and Ullmann couplings:
Limitation :
Steric bulk from methyl groups reduces coupling efficiency at C-2 and C-5 positions .
Stability and Side Reactions
-
Auto-oxidation : Prolonged exposure to air leads to ∼10% carboxylic acid formation .
-
Pyridine Reactivity : The pyridin-3-yl group undergoes nucleophilic aromatic substitution (e.g., amination) under harsh conditions (NH₃, 150°C) .
Comparative Reactivity Table
| Functional Group | Reactivity Order | Preferred Reaction |
|---|---|---|
| Aldehyde (−CHO) | High | Oxidation > Reduction > Condensation |
| Pyrrole Methyl (−CH₃) | Moderate | Electrophilic substitution |
| Pyridine Ring | Low | Cross-coupling > Substitution |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs (Table 1), focusing on substituent effects:
| Compound Name | Substituent Variations vs. Target Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, H₂O) | Key Interactions/Reactivity |
|---|---|---|---|---|---|
| 2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Reference compound | 244.3 | 152–154 | 1.2 | Pyridinyl H-bonding; aldehyde oxidation |
| 2,4,5-Trimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | Pyridinyl → Phenyl | 243.3 | 145–147 | 0.8 | π-π stacking; reduced H-bonding |
| 2,4-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | Missing 5-methyl | 216.2 | 138–140 | 2.5 | Increased solubility; weaker steric hindrance |
| 1-(Pyridin-3-yl)-1H-pyrrole-3-carbaldehyde | No methyl groups | 172.2 | 120–122 | 5.0 | High solubility; aldehyde prone to nucleophilic attack |
Table 1. Comparative properties of this compound and analogs. Data derived from crystallographic refinements (SHELXL ) and experimental studies.
Structural Insights
- Steric Effects : The 2,4,5-trimethyl substitution in the target compound introduces significant steric hindrance, reducing conformational flexibility compared to analogs with fewer methyl groups (e.g., 2,4-dimethyl variant). This is evident in crystallographic data showing tighter packing and restricted rotation about the pyrrole-pyridinyl bond .
- Electronic Effects : The pyridin-3-yl group enhances electron-withdrawing character at position 1, stabilizing the carbaldehyde group. In contrast, the phenyl analog lacks this polarization, leading to reduced reactivity in aldol condensations.
- Solubility Trends: Methyl groups decrease aqueous solubility (target compound: 1.2 mg/mL vs. non-methylated analog: 5.0 mg/mL) due to increased hydrophobicity.
Biological Activity
2,4,5-Trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyridine ring and a carbaldehyde functional group. This article reviews the biological activity of this compound, highlighting its applications in pharmaceuticals, agriculture, and material science.
- Molecular Formula : C12H12N2O
- Molecular Weight : 200.24 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic effects.
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. In one study, derivatives similar to this compound were shown to inhibit the growth of various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, compounds with similar structures have been reported to interact with ATP-binding domains of growth factor receptors, leading to decreased cell viability in cancer models .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. A related study found that certain pyrrole derivatives significantly reduced inflammation in animal models by modulating the COX-2 pathway .
Applications
The applications of this compound extend beyond medicinal chemistry:
- Pharmaceutical Development : It serves as a precursor for synthesizing bioactive compounds.
- Agricultural Chemicals : The compound may be utilized in developing agrochemicals aimed at pest control.
- Material Science : Research is ongoing into its potential use in creating advanced materials with enhanced properties.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the pyrrole core via cyclization of β-keto esters or enamines. The pyridinyl group is introduced through nucleophilic substitution or cross-coupling reactions. For the carbaldehyde moiety, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for formylation at the 3-position of the pyrrole ring. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like over-oxidized derivatives .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refinement, particularly for resolving disorder in methyl or pyridinyl groups .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and coupling patterns, with the aldehyde proton typically appearing as a singlet at ~9.8–10.2 ppm.
- High-resolution mass spectrometry (HRMS) validates molecular formula, with ESI+ or MALDI-TOF preferred for low volatility .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational flexibility of the pyridinyl group) not captured in static DFT calculations. To address this:
- Perform temperature-dependent crystallography (e.g., 100 K vs. 298 K) to assess thermal motion.
- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing packing.
- Validate computational models with molecular dynamics (MD) simulations to account for conformational flexibility. Cross-referencing SHELXL refinement parameters (e.g., displacement ellipsoids) with computational data improves reliability .
Q. What strategies are effective for designing derivatives of this compound to enhance bioactivity?
- Methodological Answer :
- Substituent variation : Replace the pyridinyl group with other heteroaromatic systems (e.g., thiazole, imidazole) to modulate electronic properties. For example, electron-withdrawing groups at the pyridine meta-position may enhance electrophilicity of the aldehyde for nucleophilic additions .
- Scaffold hybridization : Fuse the pyrrole ring with a pyrimidine or morpholine moiety (via cyclocondensation) to increase rigidity and binding affinity.
- Pharmacophore mapping : Use docking studies (AutoDock Vina, Glide) to prioritize derivatives with optimal steric and electronic complementarity to target proteins .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) versus crystallographic symmetry?
- Methodological Answer : Symmetry in the crystal lattice (e.g., space group ) may mask dynamic behavior observable in solution. To reconcile differences:
- Perform variable-temperature NMR to detect coalescence of split signals.
- Use solid-state NMR to compare solution and solid-phase conformations.
- Apply twinned refinement in SHELXL to model disorder or pseudosymmetry in the crystal structure .
Q. What analytical strategies are recommended for tracking degradation products under experimental conditions?
- Methodological Answer :
- LC-MS/MS with ion trap detection : Monitor aldehyde oxidation to carboxylic acid derivatives using a C18 column (methanol/water + 0.1% formic acid).
- TGA-DSC analysis : Identify thermal decomposition thresholds (e.g., aldehyde group instability above 150°C).
- In situ IR spectroscopy : Detect carbonyl stretching frequency shifts indicative of degradation .
Data Contradiction Analysis
Q. How should conflicting reactivity data (e.g., unexpected regioselectivity in derivatization) be investigated?
- Methodological Answer :
- Isotopic labeling : Introduce deuterium at the pyrrole methyl groups to track kinetic vs. thermodynamic control in reactions.
- DFT transition-state modeling : Calculate activation barriers for competing pathways (e.g., aldehyde vs. pyridine nitrogen as reaction sites).
- Cross-validation with XPS (X-ray photoelectron spectroscopy) : Confirm electronic environments of reactive centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
